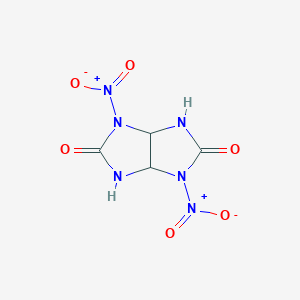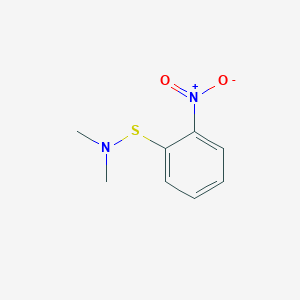
N-(4-bromo-2-methylphenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-naphthamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 belongs to the class of compounds known as naphthamides, which have been shown to possess anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-(4-bromo-2-methylphenyl)-2-naphthamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-naphthamide has been shown to have anti-inflammatory and analgesic effects in animal models. These effects are likely due to the inhibition of COX-2 and the subsequent reduction in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methylphenyl)-2-naphthamide in lab experiments is its specificity for COX-2 inhibition. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, N-(4-bromo-2-methylphenyl)-2-naphthamide selectively inhibits COX-2. This may reduce the risk of gastrointestinal side effects that are associated with NSAIDs.
One limitation of using N-(4-bromo-2-methylphenyl)-2-naphthamide in lab experiments is its limited solubility in water. This may make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-naphthamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore its mechanism of action in more detail, particularly its effects on other inflammatory mediators besides COX-2. Additionally, further research is needed to explore the potential side effects of N-(4-bromo-2-methylphenyl)-2-naphthamide and its safety profile in humans.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-naphthamide involves the condensation of 4-bromo-2-methylbenzoic acid and 2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 221-223°C.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-naphthamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of N-(4-bromo-2-methylphenyl)-2-naphthamide in a mouse model of acute lung injury. The study found that N-(4-bromo-2-methylphenyl)-2-naphthamide significantly reduced lung inflammation and improved lung function.
Another study investigated the analgesic effects of N-(4-bromo-2-methylphenyl)-2-naphthamide in a rat model of neuropathic pain. The study found that N-(4-bromo-2-methylphenyl)-2-naphthamide significantly reduced pain behavior and inflammation in the nervous system.
Propriétés
Numéro CAS |
429627-41-8 |
|---|---|
Nom du produit |
N-(4-bromo-2-methylphenyl)-2-naphthamide |
Formule moléculaire |
C18H14BrNO |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Clé InChI |
QDOYRUBXBHREAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






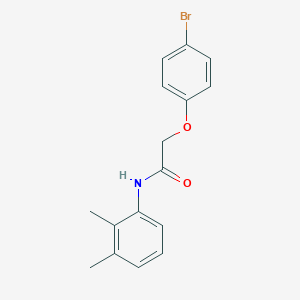
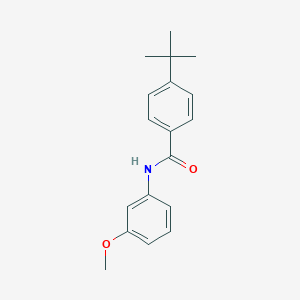
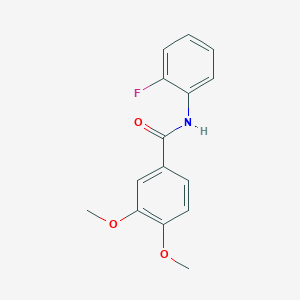


![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
